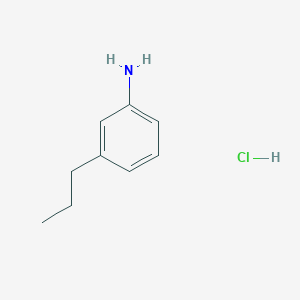
3-Propylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylaniline hydrochloride is a chemical compound with the CAS Number: 1803605-99-3 . It has a molecular weight of 171.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The Inchi Code for 3-Propylaniline hydrochloride is1S/C9H13N.ClH/c1-2-4-8-5-3-6-9(10)7-8;/h3,5-7H,2,4,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. The compound consists of a propyl group attached to an aniline group, and it is in the form of a hydrochloride salt . Physical And Chemical Properties Analysis
3-Propylaniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 171.67 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Environmental Impact and Remediation
Herbicide Behavior and Risks : Research on propachlor, an acylaniline herbicide, demonstrates the significance of understanding the environmental behavior of chemical compounds used in agriculture. The study explored the mobility and bioaccumulation of propachlor in soil and its effects on wheat when dissolved organic matter (DOM) and nonionic surfactants were present. It found that DOM and surfactants like Triton X-100 could increase the mobility and environmental risks of propachlor, affecting crop health and safety (Yao et al., 2023).
Microbial Degradation of Herbicides : Studies on microbial strains capable of degrading herbicides, such as propanil to less harmful products, underscore the importance of bioremediation in mitigating environmental pollution. A bacterial strain, Ochrobactrum sp. PP-2, was identified to transform propanil into 3,4-dichloroaniline, highlighting the potential for biological approaches to address agricultural chemical pollution (Zhang et al., 2019).
Chemical Separation and Analysis
- Extraction and Separation Techniques : Research on the extraction separation of metals and non-metals from various media using N-n-octylaniline demonstrates the utility of chemical compounds in analytical and preparative chemistry. These studies provide methodologies for the selective extraction of tellurium(IV) and gold(III) from complex mixtures, illustrating the role of organic compounds in facilitating the separation and analysis of elements in environmental and industrial samples (Sargar & Anuse, 2001; Lokhande et al., 2002).
Polymer Science and Smart Materials
- Smart Hydrogels and Responsive Polymers : Studies on poly(N-isopropylacrylamide) (PNIPAM) highlight the development of smart materials that can respond to environmental changes, such as temperature. These materials have applications in drug delivery, tissue engineering, and as actuators. The research demonstrates the design, synthesis, and application of thermoresponsive polymers, offering insights into how similar compounds, including 3-Propylaniline hydrochloride, might be employed in creating advanced functional materials (Tang et al., 2021).
Propriétés
IUPAC Name |
3-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-4-8-5-3-6-9(10)7-8;/h3,5-7H,2,4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEHPLWBBGSVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803605-99-3 |
Source


|
| Record name | 3-propylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

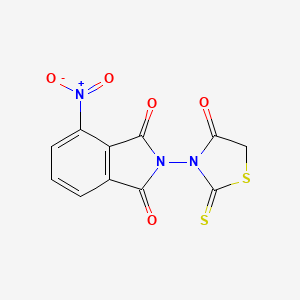
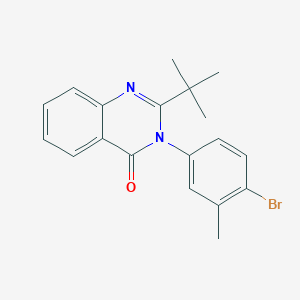
![methyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2766369.png)
![2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2766371.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2766373.png)
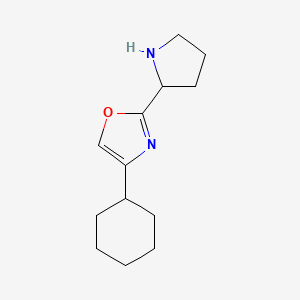
![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2766375.png)
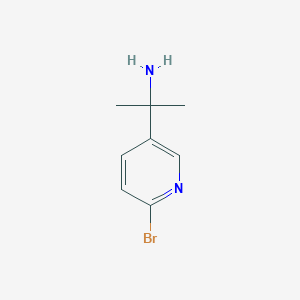
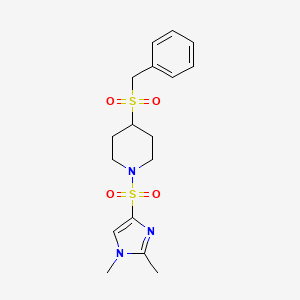
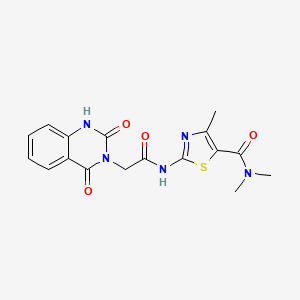
![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2766380.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)
